3-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzonitrile groupThe thiophene ring is a five-membered heteroaromatic ring containing sulfur, which is known for its electronic properties and stability . The piperidine ring is a six-membered nitrogen-containing heterocycle, which is commonly found in many pharmacologically active compounds .
Preparation Methods
The synthesis of 3-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions. . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or ring structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In industry, it can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The piperidine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as piperidine derivatives and thiophene-containing compounds . Similar compounds include 4-(pyrrolidin-1-yl)benzonitrile and various piperidine derivatives . The uniqueness of this compound lies in its combination of the thiophene, piperidine, and benzonitrile groups, which confer specific electronic, structural, and biological properties.
Properties
IUPAC Name |
3-(4-thiophen-3-ylpiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-11-13-2-1-3-15(10-13)17(20)19-7-4-14(5-8-19)16-6-9-21-12-16/h1-3,6,9-10,12,14H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJGESXNAOMPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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